molecular formula C14H19NO B11960004 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile CAS No. 6965-79-3

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile

Katalognummer: B11960004
CAS-Nummer: 6965-79-3
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: AFVNASUMPFJDPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.3068 g/mol . It is known for its unique structure, which includes a benzenebutyronitrile core with a 4-methyl group and a 1-methylethoxy substituent. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile typically involves the reaction of 4-methylbenzenebutyronitrile with isopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base, and the temperature is carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzenebutyronitrile: Lacks the methylethoxy group, resulting in different chemical properties.

    4-Methyl-gamma-(1-methylethoxy)benzenepropanenitrile: Similar structure but with a shorter carbon chain.

    4-Methyl-gamma-(1-methylethoxy)benzenepentanonitrile: Similar structure but with a longer carbon chain.

Uniqueness

Its methylethoxy group provides additional sites for chemical modification, making it a versatile compound for research and industrial use .

Eigenschaften

CAS-Nummer

6965-79-3

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile

InChI

InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3

InChI-Schlüssel

AFVNASUMPFJDPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CCC#N)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.